Potassium tetrabromoaurate dihydrate
Overview
Description
Potassium tetrabromoaurate dihydrate is an inorganic compound with the chemical formula KAuBr₄·2H₂O. It is a salt composed of potassium and tetrabromoaurate ions. This compound is known for its sensitivity to light and has been utilized as a photocatalyst. It appears as a red-brown crystalline solid and has a molecular weight of 591.72 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium tetrabromoaurate dihydrate can be synthesized through the reaction of gold(III) bromide with potassium bromide in an aqueous solution. The reaction typically involves dissolving gold(III) bromide in water, followed by the addition of potassium bromide. The mixture is then allowed to crystallize, forming this compound crystals .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and purity requirements. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium tetrabromoaurate dihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where the gold(III) ion can be reduced to gold(I) or elemental gold.
Substitution Reactions: The bromide ions in the compound can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands like thiols or phosphines can replace bromide ions under appropriate conditions.
Major Products:
Reduction: Elemental gold or gold(I) complexes.
Substitution: Various gold complexes with different ligands.
Scientific Research Applications
Potassium tetrabromoaurate dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium tetrabromoaurate dihydrate exerts its effects involves its interaction with molecular targets and pathways. For instance, its antiviral activity against HSV-1 is attributed to its ability to interfere with viral replication. The compound can also act as a thiolating agent, modifying protein structures and functions .
Comparison with Similar Compounds
- Potassium tetrabromoaurate(III) hydrate
- Gold(III) chloride trihydrate
- Potassium hexabromopalladate(IV)
Comparison: Potassium tetrabromoaurate dihydrate is unique due to its specific combination of potassium and tetrabromoaurate ions, which confer distinct properties such as light sensitivity and antiviral activity. Compared to gold(III) chloride trihydrate, it has different reactivity and applications, particularly in photocatalysis and antiviral research .
Properties
IUPAC Name |
potassium;gold(3+);tetrabromide;dihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4BrH.K.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGAVQQLOURVRQ-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[K+].[Br-].[Br-].[Br-].[Br-].[Au+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuBr4H4KO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13005-38-4 | |
Record name | Potassium tetrabromoaurate dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013005384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | POTASSIUM TETRABROMOAURATE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN6415IRY9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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